![molecular formula C15H10Cl2O2 B2838670 (2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one CAS No. 55210-71-4](/img/structure/B2838670.png)
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one
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Description
(2E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one, also known as curcumin, is a natural polyphenolic compound found in turmeric. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Photocatalysis
Research has explored photocatalyzed oxidation pathways, particularly in the degradation of chlorophenols, indicating potential applications in environmental remediation and water treatment. For instance, the oxidation of 2,4-dichlorophenol by CdS in aqueous solutions suggests a mechanism where photocatalysis could be utilized for the removal of pollutants from water (Tang & Huang, 1995).
Molecular Docking Investigations
Studies have demonstrated the chemical and antibacterial activities of related compounds through density functional theory and molecular docking. These findings highlight the potential for designing new antibacterial agents targeting specific bacterial proteins (Deghady et al., 2021).
Synthesis and Immunomodulatory Activity
The synthesis of derivatives and their evaluation for immunosuppressive effects showcases potential applications in medical research, particularly for organ transplantation and the treatment of autoimmune diseases (Kiuchi et al., 2000).
Structural Studies
Research into the tautomerism and conformation of aryl-substituted derivatives has implications for understanding the chemical behavior and reactivity of these compounds, relevant for both synthesis and the development of new materials (Cunningham, Lowe, & Threadgill, 1989).
properties
IUPAC Name |
(E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-8-11(15(19)13(17)9-12)6-7-14(18)10-4-2-1-3-5-10/h1-9,19H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJDCVDGAZOAL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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